4-Chloro-2-(cyclobutylthio)pyridine 4-Chloro-2-(cyclobutylthio)pyridine
Brand Name: Vulcanchem
CAS No.: 1346707-36-5
VCID: VC15978193
InChI: InChI=1S/C9H10ClNS/c10-7-4-5-11-9(6-7)12-8-2-1-3-8/h4-6,8H,1-3H2
SMILES:
Molecular Formula: C9H10ClNS
Molecular Weight: 199.70 g/mol

4-Chloro-2-(cyclobutylthio)pyridine

CAS No.: 1346707-36-5

Cat. No.: VC15978193

Molecular Formula: C9H10ClNS

Molecular Weight: 199.70 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(cyclobutylthio)pyridine - 1346707-36-5

Specification

CAS No. 1346707-36-5
Molecular Formula C9H10ClNS
Molecular Weight 199.70 g/mol
IUPAC Name 4-chloro-2-cyclobutylsulfanylpyridine
Standard InChI InChI=1S/C9H10ClNS/c10-7-4-5-11-9(6-7)12-8-2-1-3-8/h4-6,8H,1-3H2
Standard InChI Key YHHIQCFKVDEDNE-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)SC2=NC=CC(=C2)Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The molecular structure of 4-chloro-2-(cyclobutylthio)pyridine consists of a pyridine backbone (C₅H₅N) modified at two positions:

  • Chlorine atom at the 4-position, which introduces electron-withdrawing effects, enhancing reactivity toward nucleophilic substitution.

  • Cyclobutylthio group (-S-C₄H₇) at the 2-position, contributing steric bulk and influencing intermolecular interactions.

The compound’s IUPAC name derives from its substituents: 4-chloro indicates the chlorine’s position, while 2-(cyclobutylthio) specifies the sulfur-linked cyclobutane moiety. Its SMILES notation is ClC1=CN=C(C=C1)SC2CCC2, reflecting the connectivity of atoms .

Physical and Chemical Data

Key physicochemical properties are summarized below:

PropertyValue/DescriptionSource
CAS Number1346707-36-5
Molecular FormulaC₉H₁₀ClNSCalculated
Molecular Weight199.52 g/molCalculated
AppearanceLiquid
Storage ConditionsTightly sealed, dry, cool environment

The liquid state at room temperature suggests moderate intermolecular forces, while the chlorine and sulfur atoms contribute to polarity, influencing solubility in organic solvents like dichloromethane or tetrahydrofuran .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-chloro-2-(cyclobutylthio)pyridine typically involves nucleophilic aromatic substitution (NAS) or cross-coupling reactions:

Nucleophilic Substitution

A common route utilizes 2,4-dichloropyridine as the starting material. The cyclobutylthio group is introduced via reaction with cyclobutanethiol in the presence of a base (e.g., NaH):

2,4-Dichloropyridine+CyclobutanethiolNaH4-Chloro-2-(cyclobutylthio)pyridine+HCl\text{2,4-Dichloropyridine} + \text{Cyclobutanethiol} \xrightarrow{\text{NaH}} \text{4-Chloro-2-(cyclobutylthio)pyridine} + \text{HCl}

This method capitalizes on the differential reactivity of the 2- and 4-positions on the pyridine ring, with the 2-position being more susceptible to substitution due to reduced steric hindrance .

Palladium-Catalyzed Cross-Coupling

Alternative approaches employ Suzuki-Miyaura coupling to attach the cyclobutylthio group. For example, a 2-bromo-4-chloropyridine precursor reacts with a cyclobutylthiol boronic ester under catalytic Pd(PPh₃)₄:

2-Bromo-4-chloropyridine+Cyclobutylthiol-BpinPd4-Chloro-2-(cyclobutylthio)pyridine+Byproducts\text{2-Bromo-4-chloropyridine} + \text{Cyclobutylthiol-Bpin} \xrightarrow{\text{Pd}} \text{4-Chloro-2-(cyclobutylthio)pyridine} + \text{Byproducts}

This method offers higher regioselectivity but requires stringent anhydrous conditions .

Electrophilic Substitution

The chlorine atom directs electrophiles to the 3- and 5-positions of the pyridine ring. For instance, nitration with HNO₃/H₂SO₄ yields 3-nitro-4-chloro-2-(cyclobutylthio)pyridine, a precursor for further functionalization .

Nucleophilic Displacement

The 4-chloro substituent is amenable to displacement by nucleophiles such as amines or alkoxides. Reaction with dimethylamine produces 4-dimethylamino-2-(cyclobutylthio)pyridine, a compound with enhanced solubility :

4-Chloro-2-(cyclobutylthio)pyridine+NH(CH₃)₂4-Dimethylamino derivative+HCl\text{4-Chloro-2-(cyclobutylthio)pyridine} + \text{NH(CH₃)₂} \rightarrow \text{4-Dimethylamino derivative} + \text{HCl}

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to Sorafenib analogs, tyrosine kinase inhibitors used in oncology. Its chlorine and thioether groups enable facile derivatization, streamlining drug discovery pipelines .

Agrochemistry

Incorporated into herbicides, it inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Field trials demonstrate 85% efficacy against Amaranthus retroflexus at 50 g/ha .

Materials Science

As a ligand in transition metal complexes, it enhances catalytic activity in cross-coupling reactions. For example, Pd(II) complexes with this ligand achieve 92% yield in Heck reactions at 0.5 mol% loading .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator